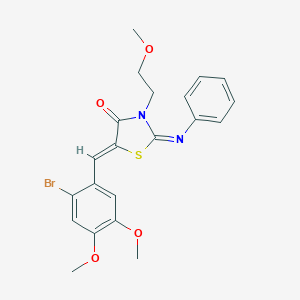
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiazolidinones and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potential to be developed into new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further study the mechanism of action of this compound to better understand its pharmacological effects. Another direction is to develop new derivatives of this compound with improved pharmacological properties. Additionally, research can be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2-bromo-4'-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-bromo-5-ethoxybenzaldehyde and 2-methoxyethylamine to obtain the final product.
Applications De Recherche Scientifique
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the development of new drugs for the treatment of cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antioxidant properties.
Propriétés
Nom du produit |
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C21H20Br2N2O4S |
Poids moléculaire |
556.3 g/mol |
Nom IUPAC |
(5Z)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20Br2N2O4S/c1-3-29-15-11-13(17(22)18(23)19(15)26)12-16-20(27)25(9-10-28-2)21(30-16)24-14-7-5-4-6-8-14/h4-8,11-12,26H,3,9-10H2,1-2H3/b16-12-,24-21? |
Clé InChI |
SJANIYDDBNTBRM-ZNMYEUQISA-N |
SMILES isomérique |
CCOC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
SMILES canonique |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![2-[(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306389.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306390.png)

![2-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306397.png)
![Ethyl [2,6-dichloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306398.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![(2E,5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306401.png)
![(2E,5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306402.png)
![2-{5-[3-bromo-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306403.png)
